5-ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione
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Overview
Description
5-ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione is a complex heterocyclic compound
Mechanism of Action
Target of Action
It’s known that thiophene and its derivatives, which this compound is a part of, have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that thiophene derivatives can interact with various targets and cause changes that result in their therapeutic effects .
Biochemical Pathways
It’s known that thiophene derivatives can affect a variety of biochemical pathways due to their wide range of therapeutic properties .
Pharmacokinetics
It’s known that thiophene derivatives have been identified as orally bioavailable and brain penetrating , which suggests that they have good absorption and distribution properties.
Result of Action
It’s known that thiophene derivatives can have a variety of effects at the molecular and cellular level due to their wide range of therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione involves a multi-step process. Key steps include:
Formation of the thieno[3,2-e][1,2,4]triazolo nucleus: : This initial step involves cyclization reactions that introduce the sulfur and nitrogen atoms into the core structure.
Ethylation and further modifications: : After forming the basic triazolopyrimidine core, ethyl groups are introduced using ethylating agents under controlled conditions, often in the presence of a base like potassium carbonate.
Thionation: : The thione group is typically introduced using reagents such as Lawesson’s reagent under mild conditions.
Industrial Production Methods
Industrial production mirrors the laboratory synthetic route but on a larger scale, utilizing continuous flow reactors and optimized catalysts to increase yield and purity. Strict control of temperature, pressure, and pH is necessary to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, often facilitated by agents like hydrogen peroxide or potassium permanganate, leading to sulfoxides or sulfones.
Reduction: : Reductive conditions, often involving hydrogenation, can modify the thione group to a thiol or thioether.
Substitution: : Due to the presence of nitrogen and sulfur, nucleophilic substitution reactions can occur, especially at the triazole and pyrimidine positions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Hydrogen gas, palladium on carbon.
Substitution: : Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Sulfoxides and sulfones from oxidation: .
Thiol or thioether from reduction: .
Various substituted derivatives from nucleophilic substitution: .
Scientific Research Applications
5-ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has diverse applications:
Chemistry: : Utilized in the synthesis of new heterocyclic compounds and as a ligand in coordination chemistry.
Biology: : Studied for its potential as an antimicrobial and antifungal agent due to its unique structure that can interact with microbial cell walls.
Medicine: : Investigated for its anticancer properties, targeting specific enzymes and pathways involved in cancer cell proliferation.
Industry: : Used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
When compared to other heterocyclic compounds:
Similar compounds: : 1,2,4-triazoles, benzothiophenes, pyrimidines.
Uniqueness: : The fusion of a thieno and triazolo ring system with a pyrimidine core, combined with the presence of an ethyl group and thione, grants it unique biological activities not observed in other compounds.
Similar compounds list
1,2,4-triazole
Benzothiophene
Pyrimidine
Benzothiazole
So, what do you think about 5-ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione? Quite the mouthful, but fascinating, isn't it?
Properties
IUPAC Name |
7-ethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S2/c1-2-9-14-12-10(11-15-16-13(18)17(9)11)7-5-3-4-6-8(7)19-12/h2-6H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHLIXZKGHDBKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C3=C(S2)CCCC3)C4=NNC(=S)N14 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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